Cas no 951911-81-2 (2-(2-Chlorobenzyl)sulfonylbenzoic Acid)

2-(2-Chlorobenzyl)sulfonylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-[(2-CHLOROBENZYL)SULFONYL]BENZOIC ACID
- 2-((2-Chlorobenzyl)sulfonyl)benzoic acid
- 2-{[(2-chlorophenyl)methyl]sulfonyl}benzoic acid
- STL257453
- SBB072917
- BBL022677
- ST086293
- 2-[(2-chlorophenyl)methanesulfonyl]benzoic acid
- benzoic acid, 2-[[(2-chlorophenyl)methyl]sulfonyl]-
- 2-(2-Chlorobenzyl)sulfonylbenzoic Acid
-
- MDL: MFCD09905255
- インチ: 1S/C14H11ClO4S/c15-12-7-3-1-5-10(12)9-20(18,19)13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
- InChIKey: JWIMQEORJZAZMA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CS(C1C=CC=CC=1C(=O)O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 443
- トポロジー分子極性表面積: 79.8
2-(2-Chlorobenzyl)sulfonylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB384344-5g |
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid; . |
951911-81-2 | 5g |
€637.00 | 2025-02-17 | ||
abcr | AB384344-10g |
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid; . |
951911-81-2 | 10g |
€1037.00 | 2025-02-17 | ||
TRC | C050465-1000mg |
2-[(2-Chlorobenzyl)sulfonyl]benzoic Acid |
951911-81-2 | 1g |
$ 480.00 | 2022-06-06 | ||
abcr | AB384344-5 g |
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |
951911-81-2 | 5 g |
€656.50 | 2023-07-19 | ||
A2B Chem LLC | AJ02374-5g |
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |
951911-81-2 | >95% | 5g |
$787.00 | 2024-07-18 | |
A2B Chem LLC | AJ02374-10g |
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |
951911-81-2 | >95% | 10g |
$1134.00 | 2024-07-18 | |
abcr | AB384344-500mg |
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid; . |
951911-81-2 | 500mg |
€205.00 | 2025-02-17 | ||
Ambeed | A869885-1g |
2-((2-Chlorobenzyl)sulfonyl)benzoic acid |
951911-81-2 | 97% | 1g |
$178.0 | 2024-08-02 | |
A2B Chem LLC | AJ02374-1g |
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |
951911-81-2 | >95% | 1g |
$439.00 | 2024-07-18 | |
abcr | AB384344-10 g |
2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |
951911-81-2 | 10 g |
€1,074.00 | 2023-07-19 |
2-(2-Chlorobenzyl)sulfonylbenzoic Acid 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
2-(2-Chlorobenzyl)sulfonylbenzoic Acidに関する追加情報
Introduction to 2-(2-Chlorobenzyl)sulfonylbenzoic Acid (CAS No. 951911-81-2)
2-(2-Chlorobenzyl)sulfonylbenzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 951911-81-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonylbenzoic acids, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chlorobenzyl group and a sulfonyl moiety attached to a benzoic acid backbone, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The sulfonylbenzoic acid moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a chlorine atom at the para position of the benzyl group in 2-(2-Chlorobenzyl)sulfonylbenzoic Acid enhances its lipophilicity and electronic properties, which can influence its binding affinity and metabolic stability. These characteristics make it an attractive candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of sulfonylbenzoic acid derivatives. Studies have demonstrated that compounds within this class exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern in 2-(2-Chlorobenzyl)sulfonylbenzoic Acid may confer unique interactions with biological targets, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of 2-(2-Chlorobenzyl)sulfonylbenzoic Acid is its versatility as a chemical scaffold. Researchers have leveraged its structural framework to design and synthesize derivatives with tailored biological profiles. For instance, modifications at the chlorobenzyl or sulfonyl groups can be strategically employed to modulate receptor binding affinity, metabolic stability, or pharmacokinetic properties. This flexibility underscores the compound's significance in medicinal chemistry and its potential as a lead compound for further drug development.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates like 2-(2-Chlorobenzyl)sulfonylbenzoic Acid. These technologies enable researchers to rapidly evaluate the biological activity of numerous compounds, thereby streamlining the drug discovery pipeline. The integration of experimental data with computational models has provided deeper insights into the structure-activity relationships (SAR) of sulfonylbenzoic acid derivatives, guiding the design of more effective therapeutic agents.
The synthesis of 2-(2-Chlorobenzyl)sulfonylbenzoic Acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The chlorobenzyl group introduces challenges related to regioselectivity and functional group compatibility, necessitating careful optimization of synthetic pathways. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound with high purity and yield, facilitating its use in both academic research and industrial applications.
From a pharmaceutical perspective, 2-(2-Chlorobenzyl)sulfonylbenzoic Acid holds promise as a starting point for developing new treatments for various diseases. Its structural features align well with known pharmacophores that are associated with therapeutic efficacy. For example, analogs of sulfonylbenzoic acids have shown promise in treating inflammatory disorders by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). The presence of a chlorobenzyl group in 2-(2-Chlorobenzyl)sulfonylbenzoic Acid may enhance its interactions with these targets, potentially leading to more potent inhibitors.
The chemical stability and solubility profile of 2-(2-Chlorobenzyl)sulfonylbenzoic Acid are also critical factors that influence its suitability for pharmaceutical applications. Sulfonylbenzoic acids are generally stable under standard storage conditions but may exhibit varying solubility in different solvents. Understanding these properties is essential for formulating effective drug delivery systems and ensuring the compound's bioavailability upon administration.
In conclusion, 2-(2-Chlorobenzyl)sulfonylbenzoic Acid (CAS No. 951911-81-2) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of chemical features makes it a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological activities and synthetic strategies for sulfonylbenzoic acid derivatives, compounds like this one are likely to play an increasingly important role in drug discovery and development.
951911-81-2 (2-(2-Chlorobenzyl)sulfonylbenzoic Acid) 関連製品
- 2549052-70-0(5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine)
- 1366261-23-5(1-methyl-5-3-(trifluoromethyl)phenyl-1H-pyrazol-4-amine)
- 2034400-38-7(N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide)
- 2034451-65-3(3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine)
- 1213691-38-3((1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)
- 2229475-37-8(tert-butyl N-1-(1H-indol-6-yl)-2-oxoethylcarbamate)
- 1823016-50-7(4-(2-Methoxy-4-methylphenyl)butan-2-amine)
- 2227890-41-5((1S)-3-amino-1-(3-bromophenyl)propan-1-ol)
- 1396556-65-2(ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate)
- 1437795-13-5(2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid)
